molecular formula C21H13BrFN5O B11185149 7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11185149
M. Wt: 450.3 g/mol
InChI Key: UIHGUSPOVVOSQN-UHFFFAOYSA-N
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Description

“7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” typically involves multi-step organic reactions. The starting materials might include 4-bromophenyl and 4-fluorophenyl derivatives, which undergo various coupling reactions, cyclizations, and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industry, it may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” would involve its interaction with specific molecular targets, such as proteins or nucleic acids. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
  • 7-(4-bromophenyl)-3-(4-methylphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Uniqueness

The uniqueness of “7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H13BrFN5O

Molecular Weight

450.3 g/mol

IUPAC Name

11-(4-bromophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H13BrFN5O/c1-12-18(13-2-6-15(23)7-3-13)20-25-24-19-17(28(20)26-12)10-11-27(21(19)29)16-8-4-14(22)5-9-16/h2-11H,1H3

InChI Key

UIHGUSPOVVOSQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=C1C5=CC=C(C=C5)F

Origin of Product

United States

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